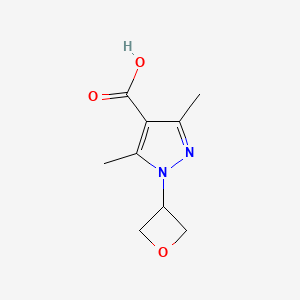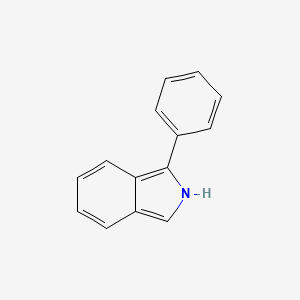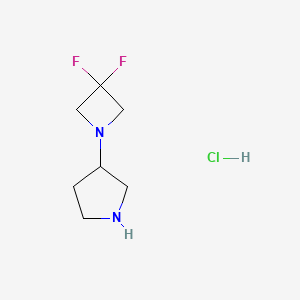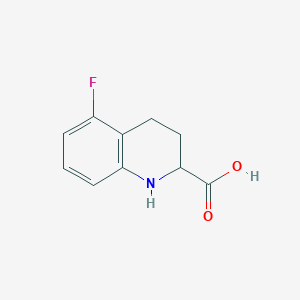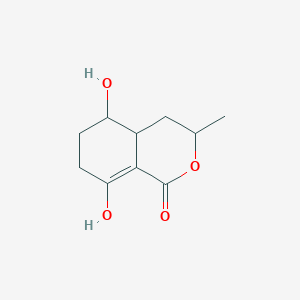
(R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine derivative of tetrahydronaphthalene. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both fluorine and methoxy groups on the naphthalene ring enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene.
Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through reductive amination. This involves the reaction of the ketone precursor with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and enantiomeric purity, often using continuous flow reactors and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine and methoxy groups on the naphthalene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various biological receptors.
Industry
In the chemical industry, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique reactivity profile makes it a versatile intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets such as neurotransmitter receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may modulate receptor activity, leading to changes in neurotransmitter release and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(S)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound .
6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the amine group.
Uniqueness
®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific chiral configuration and the presence of both fluorine and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
(2R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-8-4-9(13)3-2-7(8)5-10(11)12/h5-6,9H,2-4,13H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
IBKFUXWWLSUFNY-SECBINFHSA-N |
Isomerische SMILES |
COC1=C(C=C2CC[C@H](CC2=C1)N)F |
Kanonische SMILES |
COC1=C(C=C2CCC(CC2=C1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


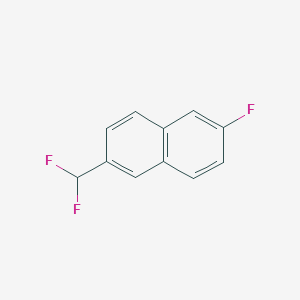
![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)
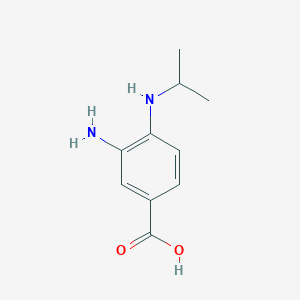

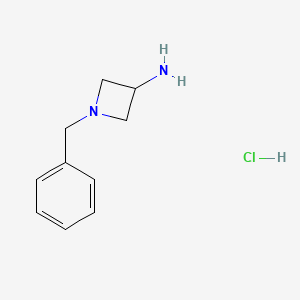
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)

![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
